Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]
Description
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] (CAS: 68480-11-5) is a spirocyclic compound comprising a fused furan and methanoindene system. Its molecular formula is C₁₃H₂₀O, with an average mass of 192.302 Da and a monoisotopic mass of 192.151415 Da . The structure features a spiro junction connecting a decahydrofuran ring to a bicyclic methanoindene moiety. Notably, it lacks defined stereocenters, suggesting a non-chiral or conformationally flexible framework. This compound is listed in regulatory databases (e.g., EINECS: 270-887-9) and is used in fragrance formulations due to its stability and low toxicity profile .
Properties
IUPAC Name |
spiro[oxolane-2,8'-tricyclo[5.2.1.02,6]decane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-10-9-7-12(11(10)4-1)13(8-9)5-2-6-14-13/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZAKLOMAHING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC34CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052412 | |
| Record name | Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68480-11-5 | |
| Record name | Decahydrospiro[furan-2(3H),5′-[4,7]methano[5H]indene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(furan-2(3H),5'-(4,7)methano(5H)indene), decahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[furan-2(3H),5'-[4,7]methano[5H]indene], decahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Decahydrospiro[furan-2(3H),5’-[4,7]methano[5H]indene] involves multiple steps, typically starting with the formation of the furan ring followed by the construction of the bridged cyclohexane system. The exact synthetic routes and reaction conditions are proprietary and often involve specialized reagents and catalysts to achieve the desired stereochemistry and yield . Industrial production methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Decahydrospiro[furan-2(3H),5’-[4,7]methano[5H]indene] undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the ether group in the furan ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
Chemical Properties and Structure
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is characterized by its unique molecular structure which includes a spirocyclic framework. Its molecular formula is C13H20O, indicating it contains carbon, hydrogen, and oxygen. The compound's structure contributes to its functional properties in various applications.
Fragrance Industry
One of the primary applications of decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is in the fragrance industry. It is used as a fragrance ingredient due to its pleasant scent profile.
Safety Assessments
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the compound's potential for genotoxicity and skin sensitization. The findings indicated that it is not genotoxic and does not pose significant risks for skin sensitization when used within established concentration limits. The maximum acceptable concentrations for safe use are outlined in Table 1 below.
| Endpoint | Maximum Acceptable Concentration (μg/cm²) |
|---|---|
| Skin Sensitization Threshold | 64 |
| Repeated Dose Toxicity Margin of Exposure (MOE) | >100 |
These results support its use in consumer products such as perfumes and personal care items without appreciable risk to human health .
Toxicological Research
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] has been subjected to various toxicological evaluations to understand its safety profile better.
Genotoxicity Studies
In vitro studies have shown that the compound does not exhibit mutagenic properties in the Ames test, indicating it is unlikely to cause genetic damage. Additionally, clastogenic activity was assessed using human peripheral blood lymphocytes, which also yielded negative results for mutagenicity under specific experimental conditions .
Phototoxicity Assessment
The compound's potential for phototoxicity was evaluated based on UV/Vis absorption spectra analysis. The results indicated no significant absorbance between 290–700 nm, suggesting that decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] does not present concerns for phototoxic or photoallergic reactions under typical exposure scenarios .
Regulatory Status
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is registered under various regulatory frameworks including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. This registration indicates compliance with safety standards necessary for its use in commercial products .
Case Studies and Research Findings
Several studies have documented the applications and safety assessments of decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene]. For instance:
- A study published in Food and Chemical Toxicology evaluated the compound's toxicity profile and confirmed its safety for use in fragrances.
- Another research project focused on its environmental impact and concluded that it poses minimal risk when used according to established guidelines.
Mechanism of Action
The mechanism of action of Decahydrospiro[furan-2(3H),5’-[4,7]methano[5H]indene] involves its interaction with various molecular targets. The compound’s neutral organic mode of action is supported by its structural similarity to other compounds with known biological activities . The exact molecular pathways and targets are still under investigation, with studies focusing on its potential effects on cellular processes and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[furan-indene] Derivatives with Functional Modifications
5H-Spiro[furan-2,2′-indene]-1′,3′,5-triones
- Structure: These derivatives (e.g., compounds 2a–f in ) share the spiro core but incorporate three ketone groups (1′,3′,5-triones) and substituents like phenylamino or alkylamino groups.
- Synthesis: Prepared via acid-catalyzed cyclization of dihydroxyindenopyrroles in acetic acid, achieving yields of 88–94% .
- Properties: Higher polarity due to ketones, evidenced by IR peaks at 1785–1693 cm⁻¹ (C=O stretches).
Ethyl 1′,3′,5-Tetrahydro-2-Methyl-2′,5-dioxospiro[4H-indeno[1,2-b]pyridine-4,3′-[3H]indole]-3-carboxylate
Furan-Containing Polyketides
Myrothecol (1)
- Structure : A naturally occurring polyketide with a furylisobenzofuran skeleton.
- Properties :
- Contrast : While both compounds contain fused furan rings, myrothecol’s linear polyketide backbone and natural origin differentiate its biosynthesis and ecological roles.
Key Research Findings
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Spectroscopic Signatures
Biological Activity
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene], commonly referred to by its CAS number 68480-11-5, is a compound that has garnered attention for its potential biological activity and safety profile. This article synthesizes available research findings, safety assessments, and regulatory data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] has a molecular formula of C₁₃H₂₀O and a molecular weight of approximately 192.297 g/mol. The compound features a unique spiro structure that contributes to its chemical properties and potential biological interactions.
Genotoxicity and Mutagenicity
A significant aspect of the safety profile for decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is its evaluation for genotoxicity. In studies conducted according to Good Laboratory Practice (GLP) and OECD guidelines, the compound did not exhibit mutagenic properties in the Ames test. Furthermore, it showed no clastogenic activity in an in vitro micronucleus test using human peripheral blood lymphocytes, indicating a low risk for genetic damage at tested concentrations up to 1920 μg/mL .
Skin Sensitization
The skin sensitization potential was assessed using the dermal sensitization threshold (DST) approach. The exposure levels were found to be below the DST of 64 μg/cm², suggesting that decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is unlikely to cause skin sensitization in humans . A summary of the maximum acceptable concentrations for skin sensitization is provided in Table 1.
| Endpoint | Maximum Acceptable Concentration (μg/cm²) |
|---|---|
| Skin Sensitization Threshold | 64 |
Phototoxicity
The compound's phototoxicity was evaluated based on UV/Vis absorption spectra. Results indicated no significant absorbance between 290 and 700 nm, which aligns with the criteria for phototoxicity concerns. The molar absorption coefficient was well below the threshold that raises concerns for phototoxic effects .
Environmental Impact
Environmental assessments have indicated that decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is not persistent in the environment. It has been classified as having a low potential for bioaccumulation and toxicity to aquatic organisms .
Q & A
Basic: What are the recommended synthetic pathways for Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene], and what challenges arise in spirocyclic and methanoindene system formation?
Methodological Answer:
Spirocyclic systems like this compound require multi-step strategies, often involving cycloadditions, ring-closing metathesis, or acid-catalyzed furan-indene cyclization. Key challenges include:
- Stereochemical control : The fused furan-methanoindene system demands precise stereoselective conditions to avoid undesired diastereomers.
- Ring strain mitigation : Computational modeling (e.g., DFT) can predict strain in intermediates, guiding solvent choice (e.g., THF or DCM) and temperature gradients .
- Byproduct management : Use HPLC or GC-MS to monitor side products like decalin derivatives or unreacted furan precursors .
Basic: How should researchers approach the spectroscopic characterization of this compound’s complex structure?
Methodological Answer:
Combine multiple techniques:
- NMR : Assign peaks using - COSY and - HSQC to resolve overlapping signals from the spiro and methanoindene moieties.
- X-ray crystallography : Resolve absolute configuration, particularly for the furan-oxygen and methano bridge stereochemistry .
- IR spectroscopy : Identify key functional groups (e.g., furan C-O-C stretch at ~1,015 cm) to confirm ring integrity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
While regulatory assessments classify this compound as having no specific hazards (no GHS labeling required), standard precautions apply:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing.
- PPE : Nitrile gloves and lab coats are mandatory due to limited toxicity data .
- Waste disposal : Incinerate via approved hazardous waste facilities, as halogenated spiro compounds may persist in ecosystems .
Advanced: How can computational modeling elucidate the thermodynamic stability and reactivity of this compound?
Methodological Answer:
- Molecular dynamics simulations : Assess conformational flexibility of the spiro system using software like Gaussian or GAMESS. The InChI key
DLHZVTVUHATYAU(from related spiro structures) can guide parameterization . - DFT calculations : Compare energy barriers for ring-opening reactions (e.g., acid hydrolysis of the furan) to predict degradation pathways .
- Docking studies : Screen for potential biological activity by modeling interactions with enzymes like cytochrome P450 .
Advanced: What mechanistic insights can be drawn from structural analogs like heptachlor or other methanoindene derivatives?
Methodological Answer:
- Electrophilic reactivity : Heptachlor’s chlorine substituents enhance electrophilic aromatic substitution (EAS) in the indene ring; compare with this compound’s furan oxygen lone pairs to predict regioselectivity .
- Ring-opening kinetics : Study thermal stability via DSC, referencing methanoindene derivatives’ decomposition thresholds (~200–300°C) .
Advanced: How should researchers resolve contradictions in reactivity data across studies (e.g., conflicting catalytic outcomes)?
Methodological Answer:
- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts.
- Isotopic labeling : Use -labeled furan to trace oxygen migration during ring-opening .
- Meta-analysis : Cross-reference regulatory assessments (e.g., EPA or EU hazard reports) to identify consensus on stability .
Advanced: What experimental methods quantify the thermodynamic stability of the fused ring system?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions to identify metastable polymorphs.
- Stress testing : Expose the compound to UV light or humidity and track degradation via LC-MS .
- Cyclic voltammetry : Assess redox stability, particularly at the furan’s electron-rich oxygen .
Advanced: How can researchers systematically investigate functional group reactivity in this compound?
Methodological Answer:
- Site-selective oxidation : Use catalysts like Mn(OAc) to target the methanoindene’s allylic positions while preserving the furan ring .
- Hydrogenation studies : Apply Pd/C under H to saturate the indene double bonds, monitoring changes in NMR coupling constants .
Basic: What purification strategies effectively isolate Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] from synthetic mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate nonpolar byproducts.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water) to exploit differences in spiro vs. linear compound solubility .
Advanced: What chromatographic techniques resolve stereoisomers or regioisomers in this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
